4-(bromomethyl)-1-trityl-1H-imidazole 4-(bromomethyl)-1-trityl-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 562074-49-1
VCID: VC3961467
InChI: InChI=1S/C23H19BrN2/c24-16-22-17-26(18-25-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18H,16H2
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CBr
Molecular Formula: C23H19BrN2
Molecular Weight: 403.3 g/mol

4-(bromomethyl)-1-trityl-1H-imidazole

CAS No.: 562074-49-1

Cat. No.: VC3961467

Molecular Formula: C23H19BrN2

Molecular Weight: 403.3 g/mol

* For research use only. Not for human or veterinary use.

4-(bromomethyl)-1-trityl-1H-imidazole - 562074-49-1

Specification

CAS No. 562074-49-1
Molecular Formula C23H19BrN2
Molecular Weight 403.3 g/mol
IUPAC Name 4-(bromomethyl)-1-tritylimidazole
Standard InChI InChI=1S/C23H19BrN2/c24-16-22-17-26(18-25-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18H,16H2
Standard InChI Key VVCLKPGOGFZAHN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CBr
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CBr

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-(Bromomethyl)-1-trityl-1H-imidazole features an imidazole ring substituted at the 1-position with a trityl group and at the 4-position with a bromomethyl moiety. The trityl group, composed of three phenyl rings attached to a central carbon, imposes significant steric bulk, which influences the compound’s reactivity and solubility . The bromomethyl group (CH2Br-\text{CH}_2\text{Br}) serves as a versatile electrophilic site for nucleophilic substitution reactions.

Key structural parameters include:

  • Exact mass: 402.073 g/mol

  • Topological polar surface area (PSA): 17.82 Ų

  • LogP (octanol-water partition coefficient): 5.618 , indicating high lipophilicity.

The imidazole ring’s aromaticity and the electron-withdrawing bromine atom create a polarized environment, facilitating interactions in catalytic and supramolecular systems.

Synthesis and Preparation

Synthetic Routes

The compound is synthesized via alkylation of 1-tritylimidazole with bromomethylating agents. A representative procedure from Abecassis et al. (2009) involves:

  • Protection: Imidazole is first protected with a trityl group using triphenylmethyl chloride under basic conditions .

  • Bromination: The protected imidazole undergoes bromomethylation at the 4-position using bromomethyl bromide or analogous reagents .

Alternative methods from the Royal Society of Chemistry (RSC) literature describe the use of 4-(bromomethyl)benzene derivatives in analogous alkylation reactions. For example, 4-(bromomethyl)nitrobenzene reacts with 1-substituted imidazoles to yield nitro-functionalized imidazolium salts, a strategy adaptable to 4-(bromomethyl)-1-trityl-1H-imidazole synthesis .

Table 1: Synthetic Conditions and Yields

ReagentSolventTemperatureYieldReference
Bromomethyl bromideTHF/MeOH60°C~86%
4-(Bromomethyl)nitrobenzeneAcetoneRT68%

Physicochemical Properties

Stability and Solubility

The compound exhibits limited solubility in polar solvents (e.g., water, methanol) due to its hydrophobic trityl group. It is soluble in dichloromethane, chloroform, and tetrahydrofuran (THF) . Stability studies indicate decomposition above 200°C, though exact melting and boiling points remain undocumented .

Spectroscopic Data

  • 1^1H NMR (d6-DMSO): Resonances at δ 7.60 (imidazole-H), 7.14 (trityl-H), and 3.92 ppm (CH2Br-\text{CH}_2\text{Br}) .

  • FT-IR: Peaks at 3064 cm1^{-1} (C-H aromatic), 2926 cm1^{-1} (C-H aliphatic), and 670 cm1^{-1} (C-Br) .

Applications in Organic Synthesis

Precursor to Imidazolium Salts

The bromomethyl group undergoes quaternization with amines or heterocycles to form imidazolium salts, which are pivotal in ionic liquids and electrocatalysts. For instance, reaction with 4-cyanobenzyl bromide yields 1-(n-octyl)-3-(4-cyanobenzyl)imidazolium bromide, a catalyst for CO2_2 reduction .

Protective Group Strategy

The trityl group acts as a temporary protective moiety for the imidazole nitrogen, enabling selective functionalization at the 4-position. Subsequent deprotection under acidic conditions regenerates the free imidazole .

Comparative Analysis with Analogues

Steric Effects vs. Alkyl-Substituted Imidazoles

Compared to 1-(n-octyl)imidazole derivatives, the trityl group in 4-(bromomethyl)-1-trityl-1H-imidazole reduces nucleophilic substitution rates due to steric hindrance. For example, reactions with benzyl bromide proceed at 60°C for trityl derivatives vs. room temperature for n-octyl analogues .

Table 2: Reactivity Comparison

CompoundReaction TempYield
4-(Bromomethyl)-1-trityl-1H-imidazole60°C86%
1-(n-Octyl)imidazole25°C95%

Future Directions

Research opportunities include:

  • Catalysis: Developing trityl-protected imidazolium salts for asymmetric catalysis.

  • Drug Delivery: Exploiting the lipophilic trityl group for prodrug formulations.

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